molecular formula C15H25NO4 B1338213 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid CAS No. 724773-53-9

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid

カタログ番号: B1338213
CAS番号: 724773-53-9
分子量: 283.36 g/mol
InChIキー: PEBPJTABRARMEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

化学反応の分析

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

科学的研究の応用

Medicinal Chemistry

The compound is primarily utilized in the synthesis of bioactive molecules due to its unique structural properties. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating the formation of complex molecules without interference from amino groups.

Case Study: Synthesis of Peptide Derivatives

In a study focused on peptide synthesis, 1-(((tert-butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid was employed as an intermediate to create cyclic peptides. Cyclic peptides have enhanced stability and bioavailability compared to their linear counterparts, making them suitable candidates for drug development targeting various diseases, including cancer and bacterial infections. The use of this compound allowed for efficient coupling reactions that yielded high-purity products .

Drug Development

The unique spirocyclic structure of this compound contributes to its potential as a pharmacophore in drug design.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines. By modifying the functional groups attached to the spiro structure, researchers have been able to enhance the selectivity and potency of these compounds against specific cancer types. For instance, a derivative was shown to inhibit cell proliferation in breast cancer models, suggesting its potential as an anticancer agent .

Biochemical Research

In biochemical applications, this compound can serve as a tool for studying enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.

Case Study: Enzyme Inhibition Studies

Inhibitors derived from this compound have been investigated for their effects on proteolytic enzymes. These studies revealed that specific modifications to the spirocyclic core can lead to significant inhibition of enzyme activity, providing insights into enzyme-substrate interactions and potential therapeutic interventions in diseases characterized by dysregulated proteolysis .

Synthetic Applications

The compound's versatility extends to synthetic organic chemistry, where it is used as a precursor for various chemical transformations.

Table: Synthetic Transformations Involving this compound

Transformation TypeReaction ConditionsOutcome
DeprotectionAcidic conditions (e.g., TFA)Release of amine functionality
Coupling ReactionsEDC/HOBt coupling with carboxylic acidsFormation of amide bonds
CyclizationHeat or catalytic conditionsFormation of cyclic structures

作用機序

The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, the Boc-protected amine group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity .

類似化合物との比較

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the spirocyclic core, Boc-protected amine, and carboxylic acid functional groups, which confer specific chemical and biological properties .

生物活性

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid (CAS No. 724773-53-9) is a compound with significant potential in pharmaceutical applications. Its unique spirocyclic structure and functional groups suggest various biological activities, particularly in the context of enzyme inhibition and potential therapeutic uses.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.36 g/mol
  • Purity : Typically ≥ 95% .

The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways. Preliminary studies indicate that it may act as an inhibitor of certain metabolic processes, particularly those involving amino acid metabolism.

Enzyme Inhibition

Research has focused on the compound's potential to inhibit ornithine decarboxylase (ODC), an enzyme critical in polyamine synthesis. Inhibition of ODC can lead to reduced cell proliferation, which is particularly relevant in cancer therapy.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant inhibitory effects on ODC activity. The following table summarizes key findings from these studies:

Study ReferenceConcentration Tested% InhibitionIC50 Value (µM)
50 µM~50%10
25 µM~70%5
100 µM~80%2

These results indicate a concentration-dependent inhibition, suggesting that higher concentrations of the compound lead to greater inhibition of ODC.

Case Studies

A notable case study involved the application of this compound in a model system for cancer cell lines. The results indicated that treatment with the compound resulted in:

  • Reduced cell viability : A significant decrease in cell proliferation rates was observed.
  • Induction of apoptosis : Morphological changes consistent with apoptosis were noted upon treatment, indicating potential therapeutic applications in oncology.

Safety and Toxicology

Safety assessments have indicated that while the compound shows promising biological activity, it also has potential toxicity:

  • Skin Irritation : Classified as a skin irritant (Category 2).
  • Eye Irritation : Classified as an eye irritant (Category 2A).
  • Respiratory Effects : Potential respiratory irritant upon inhalation .

特性

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-15(11(17)18)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBPJTABRARMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of crude 1-(tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid methyl ester (35.0 g, ˜96.2 mmol) was added LiOH—H2O (12.3 g, 294 mmol) followed by the addition of water (75 mL). The mixture was heated to reflux. After 48 hours, an additional portion of LiOH—H2O (6.15 g, 146 mmol) was added and refluxed for an additional 24 hours. The solvent was removed under reduced vacuum. The residue was partitioned between water and ether. The aqueous layer was acidified to pH 2-3 with aqueous HCl with ice bath cooling with a layer of CH2Cl2 present. The layers were separated and the aqueous layer was extracted with CH2Cl2 (3 times). The combined organic layers were dried over sodium sulfate, filtered and evaporated to give 17.0 g (63%, 2 steps) of 1-(tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid an off-white solid.
Name
LiOH—H2O
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
LiOH—H2O
Quantity
6.15 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。